1-(4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}phenyl)ethanone
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Overview
Description
1-(4-{[7-(TRIFLUOROMETHYL)QUINOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is an organic compound that features a quinoline ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[7-(TRIFLUOROMETHYL)QUINOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE typically involves the following steps:
Formation of the Intermediate: The intermediate 4-amino-7-(trifluoromethyl)quinoline is then reacted with 4-bromoacetophenone under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[7-(TRIFLUOROMETHYL)QUINOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(4-{[7-(TRIFLUOROMETHYL)QUINOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its antibacterial, antineoplastic, and antiviral activities.
Materials Science: It is used in the development of liquid crystals and cyanine dyes.
Biological Research: The compound is used as a probe in various biological assays to study enzyme activities and cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-{[7-(TRIFLUOROMETHYL)QUINOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It affects various biochemical pathways, including those involved in DNA replication and repair, protein synthesis, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
4’-Trifluoromethylacetophenone: Similar in structure but lacks the quinoline ring.
7-(Trifluoromethyl)quinoline: Similar in structure but lacks the phenyl ethanone group.
Uniqueness
1-(4-{[7-(TRIFLUOROMETHYL)QUINOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is unique due to the presence of both the trifluoromethyl group and the quinoline ring, which confer enhanced stability, hydrophobicity, and electronic effects. These properties make it particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H13F3N2O |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
1-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C18H13F3N2O/c1-11(24)12-2-5-14(6-3-12)23-16-8-9-22-17-10-13(18(19,20)21)4-7-15(16)17/h2-10H,1H3,(H,22,23) |
InChI Key |
FYAIIMSMTNKOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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